molecular formula C25H52O2 B14316181 Pentacosane-1,2-diol CAS No. 105362-11-6

Pentacosane-1,2-diol

Cat. No.: B14316181
CAS No.: 105362-11-6
M. Wt: 384.7 g/mol
InChI Key: SMECYBYNQPUKQS-UHFFFAOYSA-N
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Description

Pentacosane-1,2-diol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydroxylation of Alkenes: One common method to synthesize 1,2-diols is through the hydroxylation of alkenes.

    Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.

Industrial Production Methods

Industrial production of long-chain diols like Pentacosane-1,2-diol often involves catalytic processes that ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the hydroxylation or hydrolysis reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Periodate (IO4^-), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)

Major Products

    Oxidation: Aldehydes, Ketones

    Reduction: Alkanes

    Substitution: Halides, Ethers

Scientific Research Applications

Pentacosane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkane chain.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which Pentacosane-1,2-diol exerts its effects depends on the specific application. For instance, in oxidation reactions, the hydroxyl groups are targeted by oxidizing agents, leading to the formation of carbonyl compounds. The molecular pathways involved include the cleavage of C-H bonds and the formation of C=O bonds .

Comparison with Similar Compounds

Similar Compounds

    Hexacosane-1,2-diol: Another long-chain diol with a 26-carbon chain.

    Octacosane-1,2-diol: A diol with a 28-carbon chain.

Uniqueness

Pentacosane-1,2-diol is unique due to its specific chain length and the positioning of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other long-chain diols, making it suitable for specific applications in research and industry.

Properties

CAS No.

105362-11-6

Molecular Formula

C25H52O2

Molecular Weight

384.7 g/mol

IUPAC Name

pentacosane-1,2-diol

InChI

InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3

InChI Key

SMECYBYNQPUKQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(CO)O

Origin of Product

United States

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